molecular formula C14H9ClF3NO B5754062 N-[2-chloro-4-(trifluoromethyl)phenyl]benzamide

N-[2-chloro-4-(trifluoromethyl)phenyl]benzamide

Cat. No. B5754062
M. Wt: 299.67 g/mol
InChI Key: UZUVFYVOXCQDKU-UHFFFAOYSA-N
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Description

N-[2-chloro-4-(trifluoromethyl)phenyl]benzamide, also known as BVT. 2733, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of benzamides and has been studied for its mechanism of action and biochemical and physiological effects. 2733, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Synthesis and Chemical Properties

N-[2-chloro-4-(trifluoromethyl)phenyl]benzamide and its derivatives have been a focus of research due to their intriguing chemical properties and potential applications. A study by Miao et al. (2015) utilized N-(2-Chloro-phenyl)-2-halo-benzamides for the one-pot synthesis of 2-arylbenzoxazole derivatives, demonstrating the utility of these compounds in organic synthesis and highlighting their versatility in chemical reactions (Miao et al., 2015).

Potential in Pest Control

In the context of pest control, Schaefer et al. (1978) identified certain benzamide derivatives, including a compound closely related to this compound, as effective inhibitors of mosquito development. This finding suggests potential applications in managing mosquito populations, a critical factor in controlling diseases like malaria (Schaefer et al., 1978).

Applications in Tuberculosis Treatment

Nimbalkar et al. (2018) synthesized derivatives of N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide and evaluated their in vitro anti-tubercular activity. The compounds showed promising results against Mycobacterium tuberculosis, indicating potential applications in developing new treatments for tuberculosis (Nimbalkar et al., 2018).

Anticancer Potential

A study by Tang et al. (2017) explored the structure-activity relationship of niclosamide derivatives, including those related to this compound, to develop potential anticancer agents. The study highlighted the cytotoxicity of these compounds against various human cancer cells, suggesting their potential in cancer treatment (Tang et al., 2017).

Crystal Structure Analysis

The crystal structures of several N-[2-(trifluoromethyl)phenyl]benzamides have been analyzed, as reported by Suchetan et al. (2016). This research provides insights into the molecular configuration of these compounds, which is essential for understanding their chemical behavior and potential applications (Suchetan et al., 2016).

Antipathogenic Activity

The antipathogenic activity of certain benzamide derivatives, including those with trifluoromethylphenyl groups, was studied by Limban et al. (2011). These compounds demonstrated significant effects against various bacterial strains, highlighting their potential as antimicrobial agents (Limban et al., 2011).

properties

IUPAC Name

N-[2-chloro-4-(trifluoromethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3NO/c15-11-8-10(14(16,17)18)6-7-12(11)19-13(20)9-4-2-1-3-5-9/h1-8H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUVFYVOXCQDKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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